1-butyl-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-BUTYL-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound with a molecular formula of C26H33N3O and a molecular weight of 403.57 . This compound features a benzodiazole ring fused with a pyrrolidinone ring, making it a unique structure in the realm of organic chemistry.
Vorbereitungsmethoden
The synthesis of 1-BUTYL-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzodiazole intermediate, followed by the introduction of the pyrrolidinone moiety through various coupling reactions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
This compound can undergo several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-BUTYL-4-{1-[(2,3,5,6-TETRAMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein binding.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The benzodiazole ring can interact with various enzymes and proteins, potentially inhibiting or activating their functions. The pathways involved depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen wie 1-Butyl-4-[1-(2,3,5,6-Tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-on gehören:
1-Butyl-4-[1-(2,3,5,6-Tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin: Fehlt die Carbonylgruppe im Pyrrolidinon-Ring.
1-Butyl-4-[1-(2,3,5,6-Tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-ol: Enthält eine Hydroxylgruppe anstelle einer Carbonylgruppe.
1-Butyl-4-[1-(2,3,5,6-Tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-thion: Weist eine Thiongruppe anstelle der Carbonylgruppe auf.
Die Einzigartigkeit von 1-Butyl-4-[1-(2,3,5,6-Tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-on liegt in seiner spezifischen Kombination von funktionellen Gruppen, die bestimmte chemische und biologische Eigenschaften verleihen können.
Eigenschaften
Molekularformel |
C26H33N3O |
---|---|
Molekulargewicht |
403.6 g/mol |
IUPAC-Name |
1-butyl-4-[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C26H33N3O/c1-6-7-12-28-15-21(14-25(28)30)26-27-23-10-8-9-11-24(23)29(26)16-22-19(4)17(2)13-18(3)20(22)5/h8-11,13,21H,6-7,12,14-16H2,1-5H3 |
InChI-Schlüssel |
GYEOAPDJXOSWFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=C(C(=CC(=C4C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.